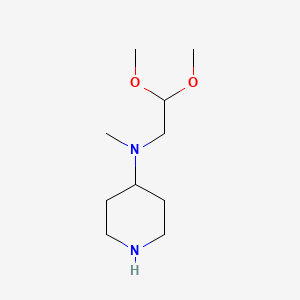
(2,2-Dimethoxy-ethyl)-methyl-piperidin-4-yl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with a dimethoxyethyl group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine typically involves the reaction of piperidine with dimethoxyethane and methylamine under controlled conditions. One common method involves the use of a multicomponent reaction, such as the Ugi reaction, which combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyethyl group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2-Dimethoxyethyl)-N-methylamine: A simpler analog with similar functional groups but lacking the piperidine ring.
Dimethoxyethane: A related compound used as a solvent and ligand in various chemical reactions.
Uniqueness
N-(2,2-Dimethoxyethyl)-N-methylpiperidin-4-amine is unique due to the combination of the piperidine ring and the dimethoxyethyl group, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H22N2O2 |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C10H22N2O2/c1-12(8-10(13-2)14-3)9-4-6-11-7-5-9/h9-11H,4-8H2,1-3H3 |
Clave InChI |
PHPLVOJBXSTDSI-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(OC)OC)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
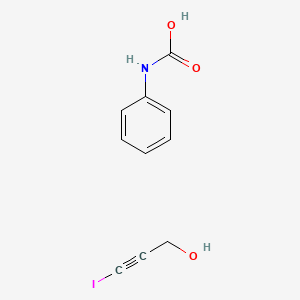
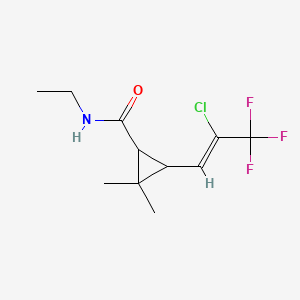
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
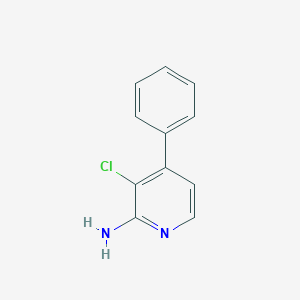
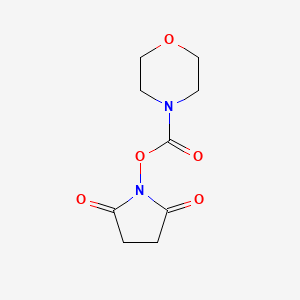




![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)


